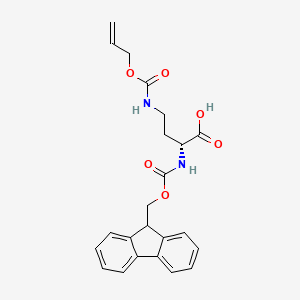

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424,4 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

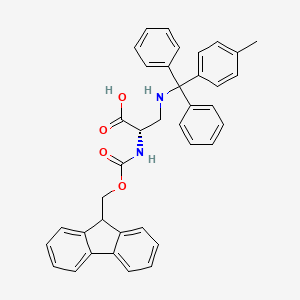

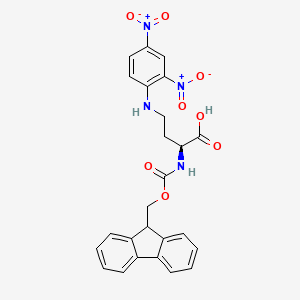

La principal aplicación de este compuesto se encuentra en el campo de la síntesis de péptidos. Sirve como un grupo protector para los aminoácidos durante la síntesis de péptidos. El grupo Fmoc es lábil a los ácidos y puede eliminarse en condiciones de base suave, lo que es ventajoso para sintetizar péptidos sin afectar otros grupos funcionales sensibles {svg_1}.

Síntesis de Péptidos en Fase Sólida (SPPS)

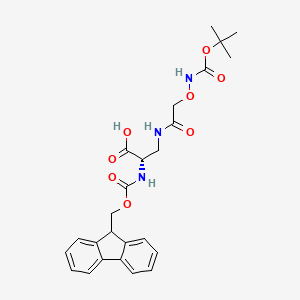

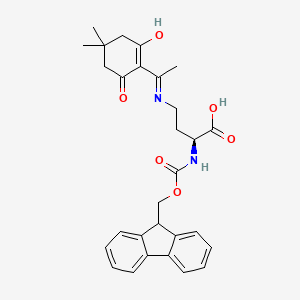

En la SPPS, el aminoácido protegido con Fmoc se ancla a una resina sólida, lo que permite la adición secuencial de aminoácidos. Este método es altamente eficiente para crear péptidos y proteínas complejos de manera controlada {svg_2}.

Síntesis de Péptidos Cíclicos

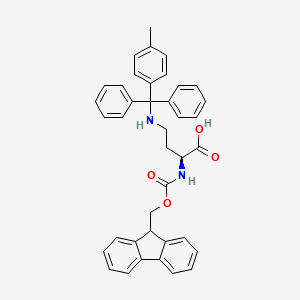

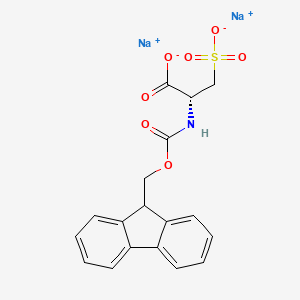

Los péptidos cíclicos tienen un potencial terapéutico significativo debido a su estabilidad y bioactividad. El grupo Fmoc de este compuesto permite la síntesis de péptidos cíclicos al facilitar la formación de enlaces amida sin racemización {svg_3}.

Descubrimiento de Fármacos

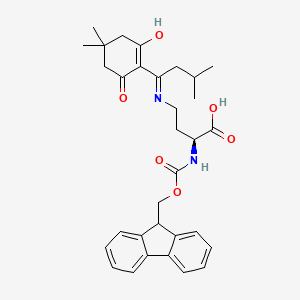

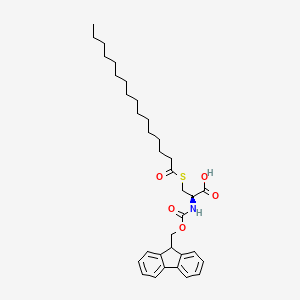

En el descubrimiento de fármacos, los aminoácidos Fmoc se utilizan para crear bibliotecas de péptidos que pueden ser analizadas para determinar su actividad biológica. La estabilidad y la facilidad de manejo de este compuesto lo hacen adecuado para la síntesis de alto rendimiento de posibles candidatos a fármacos {svg_4}.

Investigación en Proteómica

La proteómica, el estudio de la estructura y la función de las proteínas, a menudo utiliza péptidos sintéticos. Este compuesto puede usarse para sintetizar péptidos que imitan segmentos de proteínas, lo que ayuda a comprender las interacciones y funciones de las proteínas {svg_5}.

Biología Química

En la biología química, los péptidos sintéticos se utilizan como herramientas para sondear sistemas biológicos. El aminoácido protegido con Fmoc se puede incorporar en péptidos que interactúan con enzimas, receptores y otras proteínas para estudiar sus mecanismos {svg_6}.

Desarrollo de Biomateriales

Los péptidos sintetizados usando este compuesto pueden formar la base de biomateriales, como hidrogeles, que tienen aplicaciones en ingeniería de tejidos y sistemas de administración de fármacos {svg_7}.

Investigación Diagnóstica

Finalmente, los péptidos sintéticos elaborados con aminoácidos Fmoc pueden usarse en ensayos diagnósticos, como los ensayos inmunoabsorbentes ligados a enzimas (ELISA), para detectar la presencia de proteínas o anticuerpos específicos {svg_8}.

Mecanismo De Acción

Target of Action

It is known that similar compounds with the (9h-fluoren-9-yl)methoxy)carbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Compounds with the fmoc group are typically used as protecting groups in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be removed under mildly basic conditions when it is no longer needed, allowing the desired reactions to proceed .

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence protein-related pathways depending on the specific context of its use .

Result of Action

As a potential component in peptide synthesis, it may contribute to the formation of specific peptide sequences, which could have various effects depending on the nature of the peptides produced .

Action Environment

The action, efficacy, and stability of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which peptide synthesis is carried out .

Análisis Bioquímico

Biochemical Properties

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds. The compound’s protective groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, prevent unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, stabilizing the structure of the synthesized peptides .

Cellular Effects

The effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, enzymes that regulate phosphorylation and dephosphorylation events in signaling pathways. This modulation can lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s protective groups can inhibit or activate enzymes by binding to their active sites, preventing or promoting substrate access. Additionally, it can induce conformational changes in proteins, altering their activity and function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid can change over time. The compound is generally stable at room temperature, with a long shelf-life. Its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response .

Metabolic Pathways

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many compounds. The compound can also affect metabolic flux by altering the levels of metabolites in specific pathways. For example, it may influence the synthesis and degradation of amino acids, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by factors such as its hydrophobicity and molecular size, affecting its accumulation in different tissues .

Subcellular Localization

The subcellular localization of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in protein synthesis and energy metabolism. These interactions can enhance the compound’s effectiveness in modulating biochemical reactions and cellular processes .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBOSPUFNDYMF-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678757 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-78-4 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.